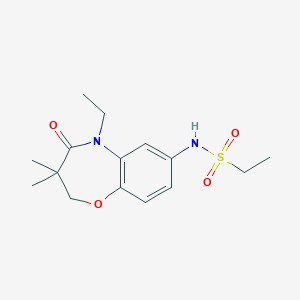

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide is a benzoxazepin-based sulfonamide derivative characterized by a fused bicyclic core structure. The benzoxazepin scaffold incorporates a seven-membered ring system fused to a benzene ring, with an oxygen atom at position 1 and a nitrogen atom at position 3. Key substituents include a 5-ethyl group, 3,3-dimethyl groups, and a 4-oxo moiety.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-17-12-9-11(16-22(19,20)6-2)7-8-13(12)21-10-15(3,4)14(17)18/h7-9,16H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGELHEPCKLBLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The ethane sulfonamide group is then introduced via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Sulfonamide-Specific Reactions

The ethane-1-sulfonamide group participates in reactions typical of sulfonamides, including nucleophilic substitutions and bond cleavage. Key pathways include:

Benzoxazepine Core Reactivity

The 1,5-benzoxazepine scaffold undergoes transformations at its oxazepine ring and substituents:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Exposure to H₂SO₄/H₂O cleaves the oxazepine ring, yielding amino alcohol and ketone fragments.

-

Reductive Opening : NaBH₄ or LiAlH₄ reduces the 4-oxo group, generating secondary alcohols while retaining the heterocyclic structure .

Electrophilic Substitution

-

Nitration/Halogenation : Directed by the electron-rich aromatic ring, reactions with HNO₃ or Br₂ introduce nitro or bromo groups at the 7-position .

Cross-Coupling and Functionalization

The compound serves as a substrate for advanced synthetic methodologies:

Biological Activity-Driven Modifications

Structural modifications target enhanced binding to biological targets (e.g., carbonic anhydrases, GPCRs):

-

Sulfonamide Bioisosteres : Replacement of -SO₂NH₂ with tetrazole or thiadiazole groups improves metabolic stability .

-

Side-Chain Optimization : Ethyl and dimethyl groups on the oxazepine ring are modified to balance lipophilicity and solubility.

Synthetic Methodologies

Key steps in its synthesis and derivatization include:

-

Oxazepine Ring Formation : Condensation of ethylenediamine derivatives with ketones under acidic conditions .

-

Sulfonamide Introduction : Coupling of benzoxazepine intermediates with ethanesulfonyl chloride using DMAP as a catalyst.

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (SiO₂, hexane/EtOAc).

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (hydrolysis), RT (alkylation) | Higher temps accelerate hydrolysis but risk decomposition |

| Solvent | DMF (coupling), THF (reductions) | Polar aprotic solvents enhance reactivity of sulfonamide nitrogen |

| Catalyst Loading | 5–10 mol% Pd in cross-couplings | Excess catalyst reduces purity due to side reactions |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. The mechanism often involves the disruption of mitochondrial membrane potential and activation of caspases leading to programmed cell death .

Case Study: Apoptosis Induction

In a study involving various sulfonamide derivatives, compounds were tested for their cytotoxic effects on human cancer cell lines. The most active derivatives showed IC50 values below 100 μM against HCT-116 and HeLa cells, indicating strong anticancer potential .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes which can be beneficial in treating conditions like diabetes and Alzheimer's disease. For example, certain derivatives have been synthesized to target α-glucosidase and acetylcholinesterase enzymes.

Case Study: Enzyme Inhibitors

A recent study focused on synthesizing new sulfonamide compounds that demonstrated inhibitory activity against α-glucosidase and acetylcholinesterase. These compounds were derived from benzodioxane and acetamide moieties and showed promise for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide. Modifications in the chemical structure can significantly influence biological activity. For example:

| Modification Type | Impact on Activity |

|---|---|

| Alkyl Chain Length | Affects solubility and potency |

| Substituents on Aromatic Rings | Modulates binding affinity to targets |

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular formula of the target compound is inferred as approximately C₁₇H₂₃N₂O₄S based on structural analysis.

Functional Group Analysis

- Target Compound: The ethane-1-sulfonamide group provides a polar, acidic sulfonamide (-SO₂NH₂) moiety, which enhances hydrogen-bonding capacity and aqueous solubility compared to non-sulfonamide derivatives.

- 3,4-Difluorobenzamide Analogue : Replacement of sulfonamide with a difluorobenzamide group introduces electronegative fluorine atoms, which may improve membrane permeability and metabolic stability but reduce solubility.

- The dimethylbenzene ring further augments hydrophobicity.

Positional Isomerism

The trifluoroethyl sulfonamide derivative in substitutes position 8 of the benzoxazepin core, whereas the target compound and the difluorobenzamide analogue modify position 5. Positional isomerism can significantly alter molecular conformation and biological target engagement due to steric and electronic effects .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (estimated MW ~400–430) is lighter than the trifluoroethyl derivative (MW 484.53), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.

- Lipophilicity : Fluorine and trifluoroethyl groups in analogues enhance lipophilicity (logP), which may improve cell membrane permeability but increase plasma protein binding.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide is a compound with notable biological activity that has been explored in various research contexts. This article will detail its chemical properties, biological effects, and potential therapeutic applications based on existing literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.50654 g/mol |

| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide |

| SMILES String | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |

Research indicates that the compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been identified as a potent inhibitor of squalene synthase (SQS), an enzyme crucial in cholesterol biosynthesis. Inhibiting SQS can lead to reduced cholesterol levels and has implications for treating hypercholesterolemia and related disorders .

Anticancer Properties

Studies have demonstrated that derivatives of benzoxazepine compounds show promising anticancer activity. For instance, modifications to the benzoxazepine structure have resulted in compounds with effective anti-proliferative properties against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. One derivative exhibited an IC50 value of 3.96 µM against MCF-7 cells, indicating significant potential for further development .

In Vivo Studies

In animal models, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) have shown efficacy in reducing plasma lipid levels and inhibiting hepatic cholesterol synthesis. For example, one study reported that a related compound led to a significant decrease in total cholesterol and triglycerides in L-SSKO mice . This suggests that the compound could be beneficial in managing dyslipidemia.

Case Study 1: Squalene Synthase Inhibition

A study focusing on the structure–activity relationship (SAR) of benzoxazepine derivatives found that certain modifications significantly enhanced the inhibitory activity against SQS. The most potent derivatives achieved IC50 values in the low nanomolar range when tested on HepG2 cells . These findings highlight the potential for developing targeted therapies for conditions like hypercholesterolemia.

Case Study 2: Anticancer Activity

Another investigation into similar compounds revealed that they induced apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. The expression levels of pro-apoptotic proteins like Bax were increased while anti-apoptotic proteins like Bcl-2 were decreased . This mechanism underscores the anticancer potential of N-(5-ethyl...) derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)ethane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazepine-sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing benzoxazepine precursor. For example, analogous sulfonamide syntheses use 3,4-dichlorobenzenesulfonyl chloride reacted with aminoaryl compounds in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products. Monitor progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry, HPLC (≥98% purity) for quantitative analysis, and UV-Vis spectroscopy (λmax ~255 nm) to detect conjugated systems . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For crystallinity, perform X-ray diffraction on single crystals grown in aprotic solvents.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Long-term stability (≥5 years) is achieved at -20°C in airtight, light-protected containers . Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the sulfonamide or oxazepinone ring).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodological Answer : Systematically modify ethyl, dimethyl, or sulfonamide groups and test in bioassays (e.g., kinase inhibition or antimicrobial activity). For example:

- Replace the ethyl group with bulkier alkyl chains to assess steric effects.

- Introduce electron-withdrawing groups on the benzoxazepinone ring to evaluate electronic impacts on binding.

Use molecular docking to predict interactions with target proteins (e.g., COX-2 or HDACs) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetic (PK) properties or metabolic instability . Perform:

- Microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.

- Plasma protein binding assays to assess bioavailability.

- Pharmacokinetic modeling to optimize dosing regimens. If in vitro activity is high but in vivo efficacy is low, consider prodrug strategies or nanoparticle encapsulation .

Q. What experimental strategies can resolve conflicting data regarding the compound’s solubility and bioactivity?

- Methodological Answer : Use orthogonal solubility assays :

- Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Thermodynamic solubility via nephelometry vs. kinetic solubility in DMSO stocks.

If low solubility correlates with reduced bioactivity, employ co-solvents (e.g., PEG-400) or amorphous solid dispersions . Validate using differential scanning calorimetry (DSC) to assess crystallinity .

Q. How can researchers mitigate off-target effects observed in cellular assays?

- Methodological Answer : Perform counter-screening against related targets (e.g., other sulfonamide-binding enzymes) and CRISPR-Cas9 knockout models to confirm target specificity. Use chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended protein interactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to PPE requirements (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Follow hazard codes P210 (avoid heat/open flames) and P201/P202 (pre-use safety review) . For spills, use inert absorbents (e.g., vermiculite) and neutralize with 10% sodium bicarbonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.